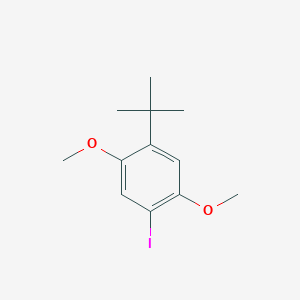

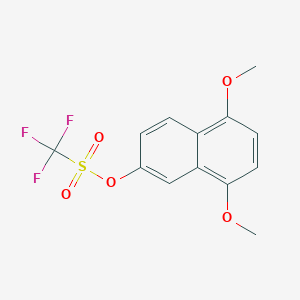

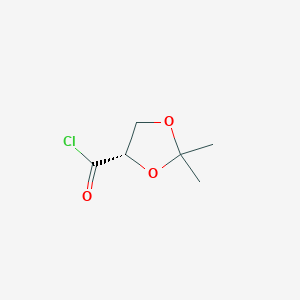

(2S,4R)-1-(二异丙氧基膦酰基)-4-羟基吡咯烷-2-羧酸

描述

Synthesis Analysis

The synthesis of pyrrolidine derivatives, closely related to the compound , involves multiple steps, including stereoselective reactions and the careful manipulation of functional groups. For example, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from N-protected (2S)-3,4-dehydroproline methyl esters illustrates the complexity and precision required in these processes. The use of osmium tetraoxide in stereoselective reactions highlights the detailed control over molecular configuration needed in synthesizing such compounds (Goli et al., 1994).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives and similar compounds is characterized by their chiral centers and functional groups, which are critical for their chemical behavior and applications. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are essential tools for determining the absolute configuration and crystal structure, as seen in studies of (4R)-2-(2-Hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid , providing insight into the stereochemistry and molecular interactions of such compounds (Oya et al., 1982).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in various chemical reactions, reflecting their diverse chemical properties. For instance, the stereoselective synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid showcases the range of chemical transformations these compounds can undergo, emphasizing their reactivity and potential for generating structurally diverse molecules (Bunnage et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are critical for their practical applications. These properties can be significantly influenced by the compound's molecular geometry and functional groups, as demonstrated in the synthesis and crystal structure analysis of various thiazolidine derivatives (Jagtap et al., 2016).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, define the compound's behavior in chemical reactions and its potential applications. The synthesis of 2-arylpyrrolidine-1-carboxamides through acid-catalyzed reactions illustrates the influence of the compound's chemical structure on its reactivity and the resulting synthesis pathways (Smolobochkin et al., 2017).

科学研究应用

合成和表征

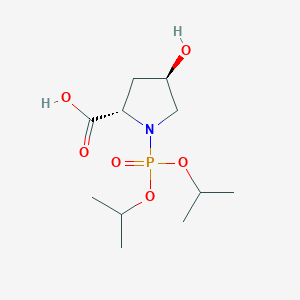

(2S,4R)-1-(二异丙氧基膦酰基)-4-羟基吡咯烷-2-羧酸与反式-4-羟基-L-脯氨酸及其衍生物密切相关,在有机合成和化学研究中发挥着重要作用。它的特征是白色结晶粉末形式,以其在水中的溶解性和无害、无毒、不可燃的特性而闻名。这使其成为一种有价值的物质,可用于处理、储存和应用于各种化学合成和专注于有机化合物及其性质的研究中 (Kamal 和 Sultana,2013 年)。

立体选择性合成

对 2-芳基-噻唑烷-4-羧酸合成的研究揭示了立体化学在 L-半胱氨酸亲核加成到芳香醛中的重要性。该研究展示了立体选择性合成,其中 (2S,4R)-3-(叔丁氧羰基)-2-(2-羟基苯基)噻唑烷-4-羧酸作为主要非对映异构体。这突出了该化合物在理解取代基对反应产率、时间和立体选择性的影响中的作用,为立体选择性合成方法的设计提供了见解 (Jagtap 等人,2016 年)。

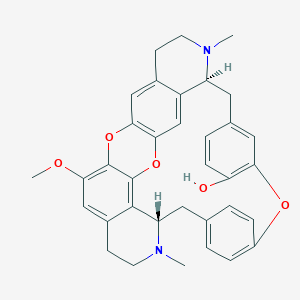

药物化学应用

合成和评估源自脯氨酸和吡咯烷-2-乙酸的新型 GABA 摄取抑制剂,涉及 4-羟基吡咯烷-2-羧酸及其衍生物,突出了该化合物在开发潜在治疗剂中的重要性。这些研究重点关注化合物作为 GABA 转运蛋白抑制剂的功效,证明了 (2S,4R)-1-(二异丙氧基膦酰基)-4-羟基吡咯烷-2-羧酸衍生物在神经系统疾病药物化学中的效用 (Zhao 等人,2005 年)。

安全和危害

The compound “(2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid” has a GHS07 pictogram, with the signal word “Warning”. It has hazard statement H319 and precautionary statements P264, P280, P305 + P351 + P338, and P337 + P313 . It’s classified as Eye Irrit. 2 and has a storage class code of 11 - Combustible Solids .

属性

IUPAC Name |

(2S,4R)-1-di(propan-2-yloxy)phosphoryl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22NO6P/c1-7(2)17-19(16,18-8(3)4)12-6-9(13)5-10(12)11(14)15/h7-10,13H,5-6H2,1-4H3,(H,14,15)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXYIXOXIZJSET-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(N1CC(CC1C(=O)O)O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OP(=O)(N1C[C@@H](C[C@H]1C(=O)O)O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192926 | |

| Record name | (4R)-1-[Bis(1-methylethoxy)phosphinyl]-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-(Diisopropoxyphosphoryl)-4-hydroxypyrrolidine-2-carboxylic acid | |

CAS RN |

117286-92-7 | |

| Record name | (4R)-1-[Bis(1-methylethoxy)phosphinyl]-4-hydroxy-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117286-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-1-[Bis(1-methylethoxy)phosphinyl]-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline, 1-[bis(1-methylethoxy)phosphinyl]-4-hydroxy-, (4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

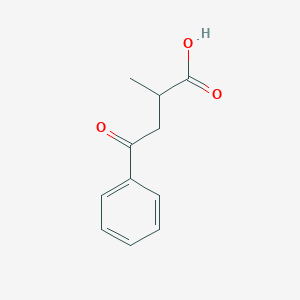

![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)

![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)

![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)